Phenylacetaldehyde glyceryl acetal

Description

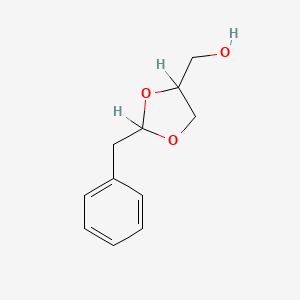

Structure

3D Structure

Properties

IUPAC Name |

(2-benzyl-1,3-dioxolan-4-yl)methanol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O3/c12-7-10-8-13-11(14-10)6-9-4-2-1-3-5-9/h1-5,10-12H,6-8H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZPENOSKWEKGDCX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(OC(O1)CC2=CC=CC=C2)CO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201014563 | |

| Record name | 2-(Phenylmethyl)-1,3-dioxolane-4-methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201014563 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colourless viscous liquid; very faint, sweet-green rosy odour | |

| Record name | Phenylacetaldehyde glyceryl acetal | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/937/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Solubility |

Insoluble in water; soluble in oils, Miscible at room temperature (in ethanol) | |

| Record name | Phenylacetaldehyde glyceryl acetal | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/937/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

1.158-1.168 | |

| Record name | Phenylacetaldehyde glyceryl acetal | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/937/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

5694-72-4, 29895-73-6 | |

| Record name | 2-(Phenylmethyl)-1,3-dioxolane-4-methanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5694-72-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Hydroxymethyl-2-benzyl-1,3-dioxolane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005694724 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phenylacetaldehyde glyceryl acetal | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029895736 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzeneacetaldehyde, cyclic acetal with 1,2,3-propanetriol | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,3-Dioxolane-4-methanol, 2-(phenylmethyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-(Phenylmethyl)-1,3-dioxolane-4-methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201014563 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzeneacetaldehyde, cyclic acetal with glycerol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.045.380 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-benzyl-1,3-dioxolan-4-ylmethanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.695 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-HYDROXYMETHYL-2-BENZYL-1,3-DIOXOLANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BD92587FZX | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 2-Benzyl-5-hydroxymethyl-1,3-dioxolane | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0041506 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Synthetic Methodologies for Phenylacetaldehyde Glyceryl Acetal

Traditional Acetalization Routes from Phenylacetaldehyde (B1677652) and Glycerol (B35011)

The conventional method for synthesizing Phenylacetaldehyde Glyceryl Acetal (B89532) involves the direct condensation of phenylacetaldehyde and glycerol under acidic conditions. google.com This process is typically carried out in the presence of an inert solvent to facilitate the reaction and control the environment.

A common approach utilizes a molar ratio of phenylacetaldehyde to glycerol ranging from 1:1 to 1:2. google.com The reaction is catalyzed by mineral acids or organic acids. google.com To drive the reaction towards the product side, the water formed during the condensation is continuously removed, often using a Dean-Stark apparatus when reacting under reflux. rsc.org Research based on this traditional methodology has reported high yields, with one patent claiming a total yield of 86.7% under optimized conditions. google.com The reaction conditions, however, often require long durations, extending from 15 to 30 hours, at mild temperatures of 10 to 30°C. google.com

Table 1: Traditional Synthesis Parameters for Phenylacetaldehyde Glyceryl Acetal

| Parameter | Details | Source |

|---|---|---|

| Reactants | Phenylacetaldehyde, Glycerol | google.com |

| Molar Ratio | 1:1 to 1:2 (Phenylacetaldehyde:Glycerol) | google.com |

| Catalysts | Mineral acids (e.g., Sulfuric acid), Organic acids (e.g., p-Toluenesulfonic acid, Oxalic acid) | google.com |

| Solvents | Inert solvents (e.g., Benzene (B151609), Toluene (B28343), Cyclohexane) | google.com |

| Temperature | 10–30 °C | google.com |

| Reaction Time | 15–30 hours | google.com |

| Reported Yield | 86.7% | google.com |

Advanced Catalytic Approaches in Synthesis

While effective, traditional homogeneous catalysts present economic and environmental challenges, including difficulty in recovery and reuse, potential for corrosion, and the generation of toxic waste. rsc.org This has spurred research into advanced catalytic approaches that offer greater sustainability and efficiency. These modern methods are broadly categorized into advanced homogeneous and heterogeneous catalysis.

Homogeneous catalysis for this reaction primarily involves the use of Brønsted and Lewis acids, which remain dissolved in the reaction medium.

Brønsted acids are proton donors that catalyze the acetalization reaction by activating the carbonyl group of phenylacetaldehyde. mdpi.com The mechanism begins with the protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the hydroxyl groups of glycerol. mdpi.comnih.gov

Commonly used Brønsted acids in this context include:

Sulfuric acid (H₂SO₄) google.comrsc.org

Hydrochloric acid (HCl) rsc.org

p-Toluenesulfonic acid (p-TSOH) google.comrsc.org

Oxalic acid google.com

These catalysts are effective in promoting the reaction; however, their use necessitates neutralization and separation steps, which can complicate the purification process and generate waste. rsc.org

Lewis acids, which are electron-pair acceptors, also serve as effective homogeneous catalysts for glycerol acetalization. rsc.orgnih.gov Instead of donating a proton, a Lewis acid coordinates to the carbonyl oxygen of phenylacetaldehyde. This coordination withdraws electron density from the carbonyl group, thereby activating it for nucleophilic attack by glycerol in a manner analogous to Brønsted acid catalysis. rsc.org

Examples of Lewis acids that have been cited for use in glycerol acetalization reactions include:

Gold(III) chloride (AuCl₃) rsc.org

Silver tetrafluoroborate (B81430) (AgBF₄) rsc.org

Iron(III) tetrachloride hydrate (B1144303) (FeCl₃·H₂O, which forms FeCl₄⁻ species) rsc.org

Like their Brønsted acid counterparts, these homogeneous Lewis acid catalysts are difficult to recover from the reaction mixture. rsc.org

To overcome the limitations of homogeneous systems, significant research has focused on developing solid, heterogeneous catalysts. These catalysts are insoluble in the reaction medium, allowing for easy separation by filtration and subsequent reuse, which aligns with the principles of green chemistry. rsc.orgymerdigital.com Their high surface area and well-defined active sites can also lead to enhanced catalytic activity and selectivity. ymerdigital.com

Among the most promising heterogeneous catalysts for this transformation are Metal-Organic Frameworks (MOFs), particularly those based on zirconium. rsc.org Zirconium-containing MOFs like UiO-66 and its amino-functionalized variant, UiO-66-NH₂, have demonstrated high efficiency in the acetalization of phenylacetaldehyde with glycerol. rsc.orgresearchgate.net

These MOFs function as solid acid catalysts. Their catalytic activity is attributed to the presence of Brønsted acid sites that arise from strongly polarized water molecules adsorbed onto coordinatively unsaturated Zr⁴⁺ centers, which are associated with "missing linker" defects within the MOF structure. rsc.orgnih.gov A direct correlation has been observed between the number of these defective sites and the catalytic activity of the UiO-66 material. rsc.org

Studies show that with UiO-66 as a catalyst, the reaction proceeds to high yields in relatively short reaction times (e.g., 2 hours) under reflux in toluene. rsc.org The reaction yields a mixture of 1,3-dioxolane (B20135) and 1,3-dioxane (B1201747) isomers, and the ratio between these products can be modulated by the specific catalyst used and the reaction duration. rsc.org These catalysts have proven to be stable under the reaction conditions and can be recovered and reused without a significant loss of activity or selectivity. rsc.org

Table 2: Research Findings on UiO-66 Catalyzed Synthesis of this compound

| Catalyst | Reactant Ratio (PhA:Glycerol) | Solvent | Temperature | Time (h) | Conversion | Dioxolane:Dioxane Ratio | Source |

|---|---|---|---|---|---|---|---|

| UiO-66 | 1:2 | Toluene | Reflux | 2 | High | 2.8 to 4.6 (variable) | rsc.org |

| UiO-66-NH₂ | 1:2 | Toluene | Reflux | 2 | High | Variable | rsc.org |

Heterogeneous Catalysis for Sustainable Production

Metal-Organic Frameworks (MOFs) as Catalysts

UiO-66 and Substituted UiO-66 Materials

UiO-66, with its chemical formula Zr₆O₄(OH)₄(BDC)₆ (where BDC is 1,4-benzenedicarboxylate), is constructed from zirconium oxide clusters connected by BDC linkers. The synthesis typically involves a solvothermal reaction between a zirconium salt, like ZrO(NO₃)₂·2H₂O, and terephthalic acid in a solvent such as dimethylformamide (DMF). mdpi.com

The catalytic activity of UiO-66 materials in the synthesis of this compound is significant, leading to high yields of the desired fragrance in relatively short reaction times. rsc.orgrsc.org For instance, both UiO-66 and its amino-functionalized counterpart, UiO-66-NH₂, have demonstrated their efficacy as heterogeneous catalysts for this reaction. rsc.orgrsc.org The reaction produces a mixture of 1,3-dioxolanes and 1,3-dioxanes, and the ratio of these isomers can be influenced by the choice of catalyst and reaction conditions. rsc.orgrsc.org

The introduction of substituents on the organic linker, such as an amino group in UiO-66-NH₂, can modulate the electronic properties and, consequently, the catalytic performance of the material. mdpi.com These modifications can affect the acidity of the catalyst, which in turn influences the reaction rate and selectivity. mdpi.com

| Catalyst | Phenylacetaldehyde Conversion (%) | Dioxolane/Dioxane Ratio | Reaction Time (h) |

| UiO-66-15 | 96.3 | 3.4 | 24 |

| UiO-66-NH₂ | Not Specified | 2.8 - 4.6 | 2 |

This table presents data on the catalytic performance of UiO-66 materials in the acetalization of phenylacetaldehyde with glycerol. Data sourced from multiple studies. rsc.orgrsc.org

Influence of Linker Defects and Acidity Profiles

The catalytic prowess of UiO-66 materials is intrinsically linked to the presence of "missing linker" defects within their crystalline structure. rsc.orgacs.org In an ideal, defect-free UiO-66 structure, the zirconium clusters are fully coordinated, leaving no open sites for catalytic activity. acs.org However, the synthesis process often results in the absence of some organic linkers, creating coordinatively unsaturated Zr⁴⁺ sites. acs.orgnih.gov

These defect sites are crucial for catalysis as they can act as Lewis acid centers. acs.orgnih.gov Furthermore, when the material is hydrated, water molecules can coordinate to these unsaturated Zr⁴⁺ sites. The strong polarization of these water molecules induces Brønsted acidity. rsc.orgnih.govcsic.es This dual Lewis and Brønsted acidity allows for a versatile catalytic system. The degree of hydration can be controlled to shift the dominant acidity from Brønsted (in the hydrated state) to Lewis (in the dehydrated state). nih.govcsic.es

Research has shown a direct correlation between the number of linker defects and the catalytic activity of UiO-66 in the acetalization of phenylacetaldehyde with glycerol. rsc.orgresearchgate.net A higher concentration of defects leads to an increased number of active sites and, consequently, enhanced catalytic performance. rsc.orgcsic.es The nature of the organic linker's substituents can also influence the Lewis acidity of the zirconium sites at these defects. mdpi.com For example, electron-withdrawing groups tend to increase Lewis acidity, while electron-donating groups have the opposite effect. mdpi.com However, the Brønsted acidity of the zirconium oxo-clusters remains largely unaffected by these substitutions. mdpi.com

The creation of these defects can be intentionally modulated during synthesis by using techniques like adding monocarboxylic acids as modulators. acs.org The pKa and concentration of the modulator can systematically control the density of defects. acs.org Hemilabile linkers, which contain a secondary coordinating group in addition to the carboxylate, can also be employed to create a high number of stable defects. nih.govbohrium.com

Zeolite-Based Catalysts

Zeolites, crystalline aluminosilicates with well-defined microporous structures, are another important class of heterogeneous catalysts for the synthesis of this compound. rsc.org Their catalytic activity stems from their acidic properties and shape-selective nature. sapub.orgyoutube.com

Structural and Acidic Properties of Zeolites

Zeolites are composed of silica (B1680970) and alumina (B75360) tetrahedra linked through shared oxygen atoms, forming a three-dimensional framework with channels and cavities of molecular dimensions. sapub.org The substitution of a Si⁴⁺ cation with an Al³⁺ cation in the framework generates a net negative charge, which is balanced by a counter-ion, typically a proton or a metal cation. mdpi.com When the counter-ion is a proton, the zeolite exhibits Brønsted acidity, which is a primary driver of its catalytic activity in many reactions, including acetalization. sapub.orgmdpi.com

The acidity of zeolites, both Brønsted and Lewis, can be tailored by modifying the silicon-to-aluminum (Si/Al) ratio. mdpi.com A lower Si/Al ratio generally leads to a higher concentration of acid sites. The strength of these acid sites is also a critical factor. In some cases, dealumination processes, which remove aluminum from the framework, can create mesopores and alter the acidity, impacting catalytic performance. rsc.org

The pore structure of zeolites imparts shape selectivity, meaning that the size and shape of the reactant and product molecules can influence their ability to access the active sites within the pores. youtube.com This property can be advantageous in controlling the selectivity of a reaction.

Catalytic Activity of Beta Zeolites and USY Zeolites

Different zeolite structures have been investigated for the synthesis of fragrance acetals. Beta zeolites and USY (Ultra-Stable Y) zeolites are among those that have shown catalytic activity in the acetalization of phenylacetaldehyde with glycerol. rsc.org

The performance of these zeolites is influenced by their structural characteristics, such as pore size and dimensionality, as well as their acidic and hydrophobic/hydrophilic properties. rsc.org For instance, the conversion of glycerol over zeolite catalysts can be affected by the presence of water, which can impact catalyst stability. nih.gov

A patent describes a process for synthesizing acetals and ketals using hydrogen-type silicate (B1173343) zeolites, including ZSM-5, ZSM-11, Beta, and MOR, demonstrating the broad applicability of zeolites in this type of reaction. google.com

Delaminated Zeolites for Enhanced Catalysis

To overcome the diffusion limitations often encountered with microporous zeolites, especially when dealing with larger molecules, researchers have developed delaminated zeolites. northeastern.edu These materials are created from layered zeolite precursors that are exfoliated into thin sheets. northeastern.eduresearchgate.net

This delamination process significantly increases the external surface area of the catalyst, making the active sites more accessible to reactant molecules. researchgate.net The resulting material retains the strong acidity and stability characteristic of zeolites while offering the high accessibility of amorphous materials. osti.gov Delaminated zeolites, such as ITQ-2, which is derived from the MCM-22 precursor, have shown promise in various acid-catalyzed reactions. researchgate.netkorea.ac.kr While this approach improves accessibility, it can sometimes lead to a decrease in the number of certain types of acid sites, which may affect catalytic activity and stability in some reactions. korea.ac.kr

Supported Acid Catalysts (e.g., SiO₂ Supported Tungstophosphoric Acid)

Supported acid catalysts represent another viable route for the synthesis of this compound. These catalysts typically consist of a strong acid, such as a heteropolyacid, dispersed on a high-surface-area support like silica (SiO₂).

The loading of the heteropolyacid on the support is a critical parameter. Studies on the synthesis of other acetals have shown that there is an optimal loading percentage for achieving maximum catalytic activity. researchgate.net These supported catalysts have demonstrated high yields and excellent reusability in various acetalization reactions. researchgate.net The sol-gel method is a common technique for preparing these catalysts, allowing for the encapsulation of the heteropolyacid within the silica matrix. nih.govacs.org The choice of solvent during the sol-gel process can influence the textural properties of the final material, such as surface area and porosity, which in turn affect catalytic stability and activity. nih.govacs.org

Other Solid Acid Catalysts (e.g., Sn–Al-MCM-41, SO4²⁻/CeO2–ZrO2, Kaolin)

In the quest for efficient and environmentally benign catalysts for acetal synthesis, several solid acid materials have been investigated. These catalysts offer advantages such as ease of separation, reusability, and reduced corrosion issues compared to traditional homogeneous acid catalysts.

SO4²⁻/CeO2–ZrO2: A sulfated ceria-zirconia mixed oxide, synthesized via a combustion method, has been employed as a heterogeneous catalyst for the acetalization of glycerol. researchgate.net This catalyst exhibits enhanced surface acidity and superior physicochemical properties compared to the individual oxides. researchgate.net The presence of both medium and strong Lewis acid sites contributes to its catalytic activity. researchgate.net Studies on the acetalization of glycerol with benzaldehyde (B42025) using this catalyst have shown its potential for producing cyclic acetals. researchgate.net

Kaolin: Natural kaolin, a type of clay, has been reported as a cost-effective and eco-friendly heterogeneous catalyst for the chemoselective synthesis of acyclic acetals. researchgate.netymerdigital.com This clay, characterized by techniques such as XRD, FTIR, BET, and SEM, has demonstrated its efficacy in protecting various aldehydes, yielding the corresponding acetals in moderate to excellent yields. researchgate.net The acetalization reaction can be carried out in ethanol, and the catalyst is recyclable and suitable for gram-scale synthesis. researchgate.net One study reported a 75% conversion for the synthesis of acyclic acetals on the surface of Algerian natural kaolin. ymerdigital.com

Enzymatic Synthesis Approaches

Enzymatic catalysis presents a green and highly selective alternative to chemical methods for the synthesis of esters and other compounds. Lipases, in particular, are versatile biocatalysts that can function in both aqueous and non-aqueous environments, catalyzing hydrolysis as well as synthesis reactions like esterification. jmbfs.org

The use of lipases for the synthesis of glyceryl esters has been explored. For instance, a solvent-free synthesis of glyceryl ferulate was achieved using a commercial microbial lipase (B570770) from Candida antarctica. nih.gov This process was optimized to achieve a high yield by employing a vacuum-rotary evaporation strategy. nih.gov

While direct enzymatic synthesis of this compound is not extensively documented, the principles of lipase-catalyzed esterification and transesterification suggest its feasibility. jmbfs.org Lipases are known to catalyze reactions involving a wide range of substrates. jmbfs.org For example, lipases from Rhizomucor miehei and porcine pancreas have been successfully used for the regioselective synthesis of L-phenylalanyl-D-glucose esters. nih.gov This demonstrates the potential of enzymes to catalyze reactions involving phenyl-containing molecules and polyols. The specificity of enzymes could also offer better control over the formation of the desired acetal isomers. acs.org

Green Chemistry Principles Applied to Synthesis

The application of green chemistry principles is crucial for developing sustainable and environmentally responsible chemical processes. researchgate.netsphinxsai.comrsc.org These principles aim to reduce waste, use safer chemicals and solvents, improve energy efficiency, and utilize renewable resources. researchgate.netsphinxsai.com

Solvent-Free and Minimized-Solvent Reaction Systems

A key principle of green chemistry is the reduction or elimination of solvents in chemical reactions. sphinxsai.com Solvent-free, or neat, reaction conditions can lead to higher reaction rates, easier product separation, and reduced environmental impact from volatile organic compounds.

The synthesis of acetals from glycerol under solvent-free conditions has been demonstrated as a sustainable approach. ymerdigital.com For instance, the reaction of glycerol with furfural (B47365) to produce the corresponding acetal has been carried out under neat conditions using various homogeneous Lewis acids and heterogeneous solid acids as catalysts. researchgate.net This method is also applicable to crude glycerol, a byproduct of biodiesel production, further enhancing its green credentials. researchgate.net Similarly, the enzymatic synthesis of glyceryl ferulate has been successfully performed under solvent-free conditions, showcasing the viability of this approach in biocatalysis. nih.gov

Photochemical Synthesis Protocols

Photochemical methods offer a green alternative for chemical synthesis by utilizing light as an energy source, often at ambient temperature. ymerdigital.com A green photochemical protocol using Eosin Y as a photocatalyst with green LED light has been employed for the synthesis of acetals from a range of aromatic and aliphatic aldehydes in high yields. ymerdigital.com This method avoids the need for harsh reagents and high temperatures, aligning with the principles of green chemistry.

Reaction Optimization and Process Engineering

To maximize the efficiency and yield of this compound synthesis, careful optimization of reaction parameters is essential. Process engineering plays a vital role in scaling up the reaction from the laboratory to an industrial scale.

Influence of Reaction Parameters (Temperature, Stoichiometry, Time)

The conversion of reactants and the selectivity towards the desired acetal products are significantly influenced by several key parameters:

Temperature: Reaction temperature affects the rate of reaction. researchgate.net In the synthesis of phenylglycol acetal, a related compound, the reaction temperature is controlled between 10–30 °C. google.com For the acetalization of glycerol, temperatures can range from room temperature to higher temperatures like 70 °C, depending on the catalyst and reaction system. mdpi.com Increasing the reaction temperature generally increases the conversion rate, but it can also lead to the formation of byproducts. researchgate.net

Stoichiometry: The molar ratio of the reactants, phenylacetaldehyde and glycerol, is a critical factor. A patent for the synthesis of phenylglycol acetal specifies a molar ratio of phenylacetic aldehyde to phenylglycol of 1:1 to 1:2. google.com In glycerol acetalization, the molar ratio of glycerol to the aldehyde or ketone can influence the equilibrium of the reaction.

Time: The duration of the reaction is another important parameter to optimize. For the synthesis of phenylglycol acetal, the reaction time is reported to be between 15 and 30 hours. google.com In other acetalization reactions, the time can vary from as short as 30 minutes to several hours, depending on the specific conditions and catalyst used. mdpi.com

The interplay of these parameters is crucial for achieving high yields and selectivity. For example, in the synthesis of glycerol acetals, optimizing the temperature and reaction time can significantly impact the conversion of glycerol and the yield of the desired acetal products. researchgate.net

Below is an interactive data table summarizing the influence of various catalysts and conditions on acetal synthesis.

| Catalyst | Aldehyde/Ketone | Alcohol | Solvent | Temperature (°C) | Time (h) | Yield/Conversion | Reference |

| Mineral/Organic Acids | Phenylacetic aldehyde | Phenylglycol | Benzene, Toluene, etc. | 10-30 | 15-30 | High Yield | google.com |

| Sulfated CeO2–ZrO2 | Benzaldehyde | Glycerol | Not Specified | Not Specified | Not Specified | Not Specified | researchgate.net |

| Natural Kaolin | Various Aldehydes | Ethanol | Ethanol | Not Specified | Not Specified | Moderate to Excellent | researchgate.net |

| Candida antarctica Lipase | Ethyl Ferulate | Glycerol | Solvent-Free | 60 | 10 | 96% Yield | nih.gov |

| Eosin Y (Photocatalyst) | Various Aldehydes | Not Specified | Not Specified | Ambient | Not Specified | High Yields | ymerdigital.com |

Catalyst Reusability and Stability

The economic and environmental viability of this compound synthesis is significantly enhanced by the use of reusable and stable catalysts. Traditional homogeneous acid catalysts, such as sulfuric acid and p-toluenesulfonic acid, while effective, pose challenges in separation from the product mixture, leading to corrosive waste streams and product contamination. google.com Consequently, research has shifted towards heterogeneous solid acid catalysts, which can be easily recovered and reused over multiple reaction cycles.

The stability of these catalysts is paramount. Leaching of active sites into the reaction medium can not only decrease catalytic activity over time but also compromise the purity of the final product. An ideal catalyst maintains its structural integrity and chemical activity after numerous cycles. For instance, in related acetalization reactions, gold-based catalysts, such as a cationic Au(I) complex, have demonstrated the ability to be recovered and reused for up to seven cycles with yields of the acetal remaining above 90%. mdpi.com Similarly, acid ion-exchange resins like Amberlyst-15 have been identified as suitable reusable catalysts for the acetalization of glycerol. mdpi.com

The performance of a reusable catalyst is often evaluated by monitoring the conversion of reactants and the selectivity towards the desired acetal product over a series of reaction runs. A decline in performance may indicate catalyst deactivation through mechanisms such as poisoning of active sites, physical degradation, or fouling by reaction byproducts.

Table 1: Catalyst Reusability in Acetalization Reactions

| Catalyst Type | Reactants | Number of Cycles | Final Yield/Conversion | Reference |

| Cationic Au(I) complex | Glycerol, various aldehydes/ketones | 7 | >90% yield | mdpi.com |

| Acid ion-exchange resins (e.g., Amberlyst-15) | Glycerol, Acetaldehyde | Not specified | 70-80% glycerol conversion | mdpi.com |

| Sulfonated carbon-silica composite | Glycerol, Acetone | Not specified | 82% glycerol conversion | mdpi.com |

This table presents data on catalyst reusability from analogous acetalization reactions, highlighting the potential for similar performance in this compound synthesis.

Continuous-Flow Reaction Systems

The transition from traditional batch processing to continuous-flow reaction systems represents a significant advancement in the synthesis of fine chemicals like this compound. umontreal.ca Continuous-flow chemistry offers numerous advantages, including enhanced safety, improved heat and mass transfer, precise control over reaction parameters, and the potential for higher yields and purity. umontreal.caresearchgate.net These systems typically involve pumping the reactants through a heated tube or column packed with a heterogeneous catalyst (a packed-bed reactor). researchgate.net

For the synthesis of this compound, a continuous-flow setup would allow for the uninterrupted production of the acetal, minimizing downtime associated with batch reactors. The use of immobilized catalysts in these systems is particularly advantageous as it simplifies product isolation and purification, further streamlining the manufacturing process. umontreal.ca The efficient mixing and heat exchange characteristics of microreactors or flow reactors can also help to control the exothermic nature of the reaction and minimize the formation of unwanted byproducts. umontreal.ca

Table 2: Comparison of Batch vs. Continuous-Flow Synthesis

| Parameter | Batch Synthesis | Continuous-Flow Synthesis |

| Operation | Discontinuous, step-wise | Uninterrupted, continuous |

| Heat & Mass Transfer | Often limited, potential for hotspots | Excellent, high surface-area-to-volume ratio |

| Safety | Higher risk with large volumes of reactants | Inherently safer due to small reaction volumes |

| Process Control | Less precise | Precise control of temperature, pressure, and residence time |

| Productivity | Limited by reactor size and cycle time | High throughput, potential for automation |

| Catalyst Handling | Separation can be complex (if homogeneous) | Simplified with packed-bed reactors |

Mechanistic Investigations of Acetal Formation and Isomerization

Proposed Reaction Mechanisms for Catalyzed Acetalization

The formation of acetals from aldehydes and alcohols is typically catalyzed by acids. ymerdigital.com The generally accepted mechanism for the acid-catalyzed acetalization of glycerol (B35011) involves several key steps, beginning with the activation of the carbonyl compound. mdpi.comlibretexts.org

Role of Brønsted and Lewis Acid Sites in Catalysis

Both Brønsted and Lewis acids can catalyze the acetalization of glycerol. researchgate.net Brønsted acids, which are proton donors (H+), and Lewis acids, which are electron-pair acceptors, play a crucial role in activating the carbonyl group for nucleophilic attack. mdpi.comresearchgate.net

Brønsted Acid Catalysis: Homogeneous mineral acids like sulfuric acid (H₂SO₄) and organic acids such as p-toluenesulfonic acid are effective Brønsted acid catalysts. mdpi.com The catalytic cycle begins with the protonation of the carbonyl oxygen, which significantly enhances the electrophilicity of the carbonyl carbon. mdpi.comlibretexts.org Studies comparing different catalysts have shown that the strength and concentration of Brønsted acid sites can directly impact the reaction rate and glycerol conversion. mdpi.comresearchgate.net For instance, in the acetalization of glycerol with acetone, catalysts with a higher strength of Brønsted acidity demonstrated greater conversion and yield. researchgate.net Heterogeneous catalysts, such as zeolites and metal-organic frameworks (MOFs) like UiO-66, can also provide Brønsted acid sites. rsc.orgbohrium.com In the case of Zr-containing UiO-66 used for phenylacetaldehyde (B1677652) acetalization, Brønsted acidity arises from water molecules polarized by zirconium ions at defect sites within the framework. rsc.org

Lewis Acid Catalysis: Lewis acid sites, such as those found on metal oxides (e.g., TiO₂–SiO₂, ZrO₂) or certain modified materials, can also promote acetalization. mdpi.comnih.gov Some research suggests that Lewis acid sites are less effective than Brønsted sites for this reaction. mdpi.comresearchgate.net However, the combination of both Brønsted and Lewis sites has been noted as a favorable factor in some catalytic systems. researchgate.net The catalytic activity in these systems often follows the order: Lewis < Lewis + Brønsted < Brønsted. researchgate.net

Research indicates that for glycerol acetalization, Brønsted acid sites are generally more favorable for the transformation into the final acetal (B89532) product compared to Lewis acid sites. researchgate.netexlibrisgroup.com

Electrophilic Activation of Carbonyl Compounds

A critical step in the mechanism is the electrophilic activation of the carbonyl group of phenylacetaldehyde. rsc.orgchemistrysteps.com The carbonyl carbon is inherently electrophilic due to the higher electronegativity of the oxygen atom, which polarizes the C=O bond. masterorganicchemistry.com However, this electrophilicity is often insufficient for a reaction with a weak nucleophile like glycerol.

Acid catalysts enhance the carbonyl's reactivity. libretexts.orgyoutube.com In Brønsted acid catalysis, a proton (H⁺) reversibly binds to the carbonyl oxygen. libretexts.org This protonation places a positive charge on the oxygen, which is then delocalized via resonance, placing a significant partial positive charge on the carbonyl carbon. chemistrysteps.com This makes the carbon atom much more susceptible to attack by a nucleophile. chemistrysteps.comlibretexts.org This activation step is essential to initiate the reaction, as acetal formation is generally not feasible under neutral or basic conditions. youtube.com

Nucleophilic Addition Pathways

Following the activation of the phenylacetaldehyde carbonyl group, the hydroxyl groups of glycerol act as nucleophiles. masterorganicchemistry.com The reaction proceeds through the formation of a hemiacetal intermediate, which then undergoes further reaction to form the stable cyclic acetal. libretexts.orglibretexts.org

The proposed pathway is as follows:

First Nucleophilic Attack: A hydroxyl group from the glycerol molecule attacks the highly electrophilic carbonyl carbon of the activated phenylacetaldehyde. libretexts.org This breaks the C=O pi bond, with the electrons moving to the protonated oxygen, neutralizing it. This step results in the formation of a protonated hemiacetal. libretexts.orgyoutube.com

Protonation of the Hemiacetal Hydroxyl Group: The hydroxyl group of the hemiacetal is protonated by the acid catalyst, converting it into a good leaving group (water). libretexts.orgyoutube.com

Formation of an Oxonium Ion: The lone pair of electrons on the adjacent ether oxygen helps to push out the water molecule, forming a resonance-stabilized oxonium ion where the carbon has a double bond to the oxygen. libretexts.org

Second Nucleophilic Attack (Intramolecular): Another hydroxyl group from the same glycerol molecule attacks the electrophilic carbon of the oxonium ion. This intramolecular cyclization is what forms the characteristic five-membered (dioxolane) or six-membered (dioxane) ring. ymerdigital.com

Final Deprotonation: A final deprotonation step by a base regenerates the acid catalyst and yields the final neutral cyclic acetal product, phenylacetaldehyde glyceryl acetal. libretexts.org

Isomerization Processes: Dioxolane-to-Dioxane Ratios and Selectivity Control

The reaction between phenylacetaldehyde and glycerol produces a mixture of two main structural isomers: a five-membered ring (2-benzyl-4-hydroxymethyl-1,3-dioxolane) and a six-membered ring (2-benzyl-5-hydroxy-1,3-dioxane). rsc.orgresearchgate.net Each of these can also exist as stereoisomers (E/Z or cis/trans). rsc.org The ratio of these dioxolane to dioxane products is a critical aspect of the synthesis, as it can affect the final properties of the product mixture. ymerdigital.com

The formation of the five-membered ring (dioxolane) typically involves the reaction of the aldehyde with the primary (C1) and secondary (C2) hydroxyl groups of glycerol. The six-membered ring (dioxane) is formed by the reaction with the two primary (C1 and C3) hydroxyl groups. Generally, the five-membered dioxolane isomer is considered the kinetic product, as its formation is often faster, while the six-membered dioxane isomer is the thermodynamic product, being more stable. mdpi.com

Several factors influence the selectivity and the final dioxolane-to-dioxane ratio:

Catalyst Type: The choice of catalyst can significantly alter the product ratio. For the acetalization of phenylacetaldehyde with glycerol using UiO-66 MOF catalysts, the dioxolane/dioxane ratio could be modified from 2.8 to 4.6 by changing the catalyst's functional groups and defect concentration. rsc.org

Reaction Time and Temperature: As the reaction progresses, an initial kinetically favored product ratio can shift towards a thermodynamically more stable one, especially at higher temperatures. mdpi.com Some studies on other aldehydes show that lower temperatures tend to favor the five-membered ring. mdpi.com

Isomer Interconversion: In the presence of an acid catalyst, the isomers can interconvert, eventually reaching an equilibrium mixture. msu.edu However, certain catalytic systems, such as UiO-66, may limit this isomerization process due to steric constraints within the catalyst's pores. rsc.org

The table below summarizes findings on isomer selectivity from various studies on glycerol acetalization with different aldehydes, which provides context for the factors controlling the formation of this compound isomers.

| Aldehyde | Catalyst | Dioxolane Selectivity (%) | Dioxane Selectivity (%) | Reference |

| Benzaldehyde (B42025) | Hβ and MMT-K10 zeolites | >95 (combined acetals) | >95 (combined acetals) | frontiersin.org |

| Benzaldehyde | SO₄²⁻/CeO₂–ZrO₂ | 87.2 | 12.8 | nih.gov |

| Furfural (B47365) | Amberlyst-36 | 60 | 40 | frontiersin.org |

| Para-formaldehyde | Not specified | 34 | 66 | frontiersin.org |

| Citral | PW4-K-6 | 75 | 25 | mdpi.com |

Table data is illustrative of general trends in glycerol acetalization.

Kinetic Studies of Acetalization Reactions

Kinetic studies are essential for understanding reaction rates and optimizing industrial-scale production. nih.gov The acetalization of glycerol is a reversible reaction, and its kinetics can be influenced by temperature, reactant molar ratio, and catalyst loading. msu.eduresearchgate.net

Several kinetic models have been proposed for glycerol acetalization. A pseudo-homogeneous model, which assumes the reaction rate depends primarily on the concentration of the limiting reactant (glycerol), has been successfully applied. nih.govresearchgate.net This model provided a good correlation with experimental data for the acetalization of glycerol with benzaldehyde, suggesting the rate was dependent on glycerol concentration and that the acetal formation step was instantaneous. nih.gov

In another study involving the reaction of glycerol with 1,1-diethoxyethane (a transacetalization reaction), a second-order kinetic model was proposed. msu.edu This model was used to calculate rate constants, activation energies, and equilibrium constants based on experimental results. msu.edu Kinetic analysis for the reaction between glycerol and formaldehyde (B43269) also employed a pseudo-homogeneous model to determine the reaction order. researchgate.net

Key findings from kinetic studies of related acetalization reactions include:

The reaction is often subject to thermodynamic limitations, with equilibrium conversions being a key factor. researchgate.net

Increasing the molar ratio of the aldehyde or ketone to glycerol can shift the equilibrium towards the products. researchgate.net

Stirring speed can influence the reaction rate, indicating that mass transfer limitations can be present. researchgate.net

Temperature has a significant effect on the reaction rate, as described by the Arrhenius equation, allowing for the calculation of activation energy. msu.edu

The following table presents data from a kinetic study on the acetalization of glycerol, illustrating the effect of temperature on the rate constant.

| Temperature (K) | Rate Constant (k) | Reference |

| 308 | Data Not Specified | researchgate.net |

| 318 | Data Not Specified | researchgate.net |

| 328 | Data Not Specified | researchgate.net |

The reference indicates a model was developed that described the data well in this temperature range, but specific rate constant values are not provided in the abstract.

Chemical Characterization and Advanced Analytical Methods

Spectroscopic Analysis for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the detailed molecular structure of Phenylacetaldehyde (B1677652) glyceryl acetal (B89532), including the differentiation between the 1,3-dioxolane (B20135) and 1,3-dioxane (B1201747) isomers and their respective diastereomers (cis and trans). While a definitive spectrum for the pure compound is not widely published, expected chemical shifts can be inferred from data on analogous structures like benzaldehyde-glycerol acetals and phenylacetaldehyde dimethyl acetal. researchgate.netchemicalbook.com

In ¹H NMR spectroscopy, the methine proton on the acetal carbon (C2) is highly characteristic. It typically appears as a triplet downfield, with its exact chemical shift differing slightly between the dioxane and dioxolane rings. The protons of the benzyl (B1604629) group (-CH2-Ph) would present as a doublet, while the aromatic protons of the phenyl ring would be found in the typical aromatic region (~7.2-7.4 ppm). The protons on the glycerol (B35011) backbone, including those of the hydroxymethyl group (-CH2OH), would exhibit complex multiplets in the range of 3.5-4.5 ppm. researchgate.netorganicchemistrydata.org The integration of these signals provides quantitative information about the number of protons in different chemical environments.

¹³C NMR spectroscopy complements the proton data. The acetal carbon (C2) is expected around 103-104 ppm. The carbons of the benzyl group and the phenyl ring would appear in their characteristic regions, with the benzylic -CH2- carbon around 40-42 ppm and the aromatic carbons between 126-140 ppm. chemicalbook.com The carbons of the glycerol moiety would be observed in the 60-80 ppm range.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (ppm) for Phenylacetaldehyde Glyceryl Acetal Isomers Predicted values based on analogous structures and spectral databases.

| Assignment | Structure Moiety | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Ar-H | Phenyl Ring | 7.20 - 7.40 (m) | 126.0 - 138.0 |

| Ph-C H₂- | Benzyl Methylene | 2.90 - 3.00 (d) | ~41.0 |

| O-CH (CH₂Ph)-O | Acetal Methine | 5.10 - 5.30 (t) | 103.0 - 104.0 |

| Glycerol Backbone | -C H₂-O- & -C H-O- | 3.50 - 4.50 (m) | 63.0 - 78.0 |

| -C H₂OH | Hydroxymethyl | 3.50 - 3.80 (m) | ~65.0 |

| -CH₂OH | Hydroxyl | Variable (broad s) | N/A |

d: doublet, t: triplet, m: multiplet, s: singlet

Mass Spectrometry (MS) and Fragmentation Patterns

Mass spectrometry (MS), particularly when coupled with Gas Chromatography (GC-MS), is crucial for identifying the different isomers of this compound and understanding their fragmentation pathways. The compound has a molecular weight of 194.23 g/mol , corresponding to its molecular formula, C₁₁H₁₄O₃. nih.gov The electron ionization (EI) mass spectra of the isomers will show a molecular ion peak ([M]⁺) at m/z 194, although it may be of low intensity.

The fragmentation pattern is key to structural confirmation. A prominent peak is consistently observed at m/z 91, corresponding to the tropylium (B1234903) cation ([C₇H₇]⁺), which is characteristic of compounds containing a benzyl group. Another significant fragmentation involves the loss of the hydroxymethyl group (-CH₂OH), leading to a fragment ion at m/z 163 ([M-31]⁺). Other key fragments arise from the cleavage of the dioxolane or dioxane ring. For instance, a fragment at m/z 103 can be attributed to the loss of the benzyl radical. The mass spectra of the 1,3-dioxane (6-membered ring) and 1,3-dioxolane (5-membered ring) isomers, while sharing major fragments like m/z 91, will exhibit differences in the relative intensities of other fragment ions, allowing for their distinction. researchgate.net

Table 2: Key Mass Spectrometry Fragments for this compound

| m/z (Mass-to-Charge Ratio) | Proposed Fragment Ion | Structural Origin |

| 194 | [C₁₁H₁₄O₃]⁺ | Molecular Ion ([M]⁺) |

| 163 | [M - CH₂OH]⁺ | Loss of the hydroxymethyl group |

| 103 | [M - C₇H₇]⁺ | Loss of the benzyl radical |

| 91 | [C₇H₇]⁺ | Tropylium cation (benzyl fragment) |

| 77 | [C₆H₅]⁺ | Phenyl cation |

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in this compound. The spectrum will be a composite of the absorptions from the phenyl ring, the aliphatic portions, the alcohol, and the acetal linkage.

A broad absorption band in the region of 3200-3600 cm⁻¹ is characteristic of the O-H stretching vibration of the primary alcohol group. The C-H stretching vibrations of the aromatic ring appear just above 3000 cm⁻¹, while the aliphatic C-H stretches (from the benzyl and glycerol moieties) are found just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹). researchgate.net Aromatic C=C stretching vibrations will produce sharp peaks in the 1450-1600 cm⁻¹ region.

The most indicative absorptions for the acetal structure are the strong C-O stretching bands. Cyclic ethers and acetals, such as 1,3-dioxolanes and 1,3-dioxanes, display multiple strong C-O-C stretching bands in the fingerprint region, typically between 1000 and 1200 cm⁻¹. researchgate.netdocbrown.infodocbrown.info These bands, arising from the symmetric and asymmetric stretching of the acetal linkage, are a key diagnostic feature for confirming the presence of the cyclic acetal structure.

Table 3: Characteristic Infrared (IR) Absorption Bands for this compound

| Wavenumber Range (cm⁻¹) | Vibration Type | Functional Group |

| 3600 - 3200 | O-H Stretch (broad) | Alcohol (-OH) |

| 3100 - 3000 | C-H Stretch | Aromatic (Phenyl Ring) |

| 2960 - 2850 | C-H Stretch | Aliphatic (-CH₂, -CH) |

| 1600, 1495, 1450 | C=C Stretch | Aromatic (Phenyl Ring) |

| 1200 - 1000 | C-O Stretch (strong, multiple bands) | Acetal (C-O-C) & Alcohol (C-O) |

Chromatographic Techniques for Separation and Quantification

Gas Chromatography-Mass Spectrometry (GC-MS) for Product Profiling

Gas Chromatography-Mass Spectrometry (GC-MS) is the premier technique for analyzing volatile compounds like this compound. It effectively separates the different isomers based on their boiling points and polarities, allowing for their individual identification and quantification. Commercial specifications often require the sum of acetal isomers to be greater than 98%, an analysis typically performed by GC. ventos.com

In a typical GC-MS analysis, a non-polar or mid-polarity capillary column (e.g., DB-5ms or HP-5ms) is used. The isomers will elute at different retention times. Generally, the five-membered 1,3-dioxolane isomers elute earlier than the six-membered 1,3-dioxane isomers. researchgate.net Furthermore, the cis and trans diastereomers of each ring system may also be resolved under optimized GC conditions. The mass spectrometer detector then provides mass spectra for each eluting peak, confirming the identity of each isomer by its fragmentation pattern as described in section 4.1.2. This detailed product profile is critical for ensuring batch-to-batch consistency in fragrance production.

Table 4: Typical Operating Parameters for GC-MS Analysis

| Parameter | Value / Description |

| GC Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., HP-5ms) |

| Carrier Gas | Helium, constant flow rate (~1.0 mL/min) |

| Injector Temperature | 250 °C |

| Oven Program | Initial 100 °C, ramp at 10 °C/min to 280 °C, hold for 5 min |

| MS Transfer Line Temp | 280 °C |

| Ion Source Temp | 230 °C |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Mass Scan Range | 40 - 350 amu |

High-Performance Liquid Chromatography (HPLC) for Isomeric Analysis

While GC-MS is common, High-Performance Liquid Chromatography (HPLC) offers a valuable alternative, particularly for analyzing diastereomers, which can sometimes be challenging to separate by GC. researchgate.net HPLC can be operated in either normal-phase or reversed-phase mode for isomeric analysis.

Normal-phase HPLC, using a silica (B1680970) or cyano-propyl column with a non-polar mobile phase (e.g., hexane/ethyl acetate), can effectively separate isomers based on differences in polarity. The exposed hydroxyl group and the ether linkages interact with the polar stationary phase, allowing for the separation of the more polar dioxane from the less polar dioxolane isomers, as well as their respective cis and trans forms. nih.govnih.gov

Reversed-phase HPLC (RP-HPLC), typically using a C18 column with a polar mobile phase like acetonitrile/water, separates components based on hydrophobicity. While the isomers of this compound have similar hydrophobicity, subtle differences in their three-dimensional shape and how they interact with the C18 chains can enable separation. The addition of a small amount of a basic modifier to the mobile phase may be necessary to prevent the on-column hydrolysis of the acetal on acidic silica-based columns. coresta.orgcoresta.org Detection is readily achieved using a UV detector, as the phenyl ring provides strong chromophoric activity.

Table 5: Suggested Operating Parameters for HPLC Isomeric Analysis

| Parameter | Normal-Phase HPLC | Reversed-Phase HPLC |

| Column | Silica or Cyano (CN), 5 µm, 250 x 4.6 mm | C18, 5 µm, 250 x 4.6 mm |

| Mobile Phase | Hexane / Ethyl Acetate gradient | Acetonitrile / Water gradient |

| Flow Rate | 1.0 mL/min | 1.0 mL/min |

| Column Temperature | Ambient or controlled (e.g., 30 °C) | Ambient or controlled (e.g., 30 °C) |

| Detection | UV at 254 nm | UV at 254 nm |

Characterization of Catalytic Materials in this compound Synthesis

The synthesis of this compound, a valuable fragrance ingredient, is significantly influenced by the properties of the catalysts employed. Heterogeneous catalysts, such as zirconium-based metal-organic frameworks (MOFs), are favored for their stability and reusability. rsc.orgrsc.org A thorough characterization of these materials is essential to understand their catalytic performance. Key analytical techniques provide detailed insights into the structural, morphological, and acidic properties that govern the catalyst's activity and selectivity in the acetalization of phenylacetaldehyde with glycerol. researchgate.net

X-ray Diffraction (XRD) for Crystallinity and Phase Identification

X-ray Diffraction (XRD) is a fundamental technique used to verify the crystalline structure and phase purity of catalytic materials. dntb.gov.uaresearchgate.net In the context of catalysts like Zirconium-containing UiO-66 (University of Oslo 66) used for producing this compound, XRD patterns are used to confirm that the correct, highly ordered three-dimensional framework has been successfully synthesized. rsc.orgrsc.org

The diffraction pattern of a crystalline material is unique and acts as a fingerprint for its phase identity. For UiO-66 catalysts, XRD analysis typically reveals sharp, well-defined peaks at specific 2θ angles, which correspond to the known crystal structure of this MOF. The primary diffraction peaks for UiO-66 are consistently observed at low angles, confirming the expected crystal lattice. researchgate.net The sharpness and intensity of these peaks are indicative of high crystallinity, a desirable property for a stable catalyst. Any significant deviation or the appearance of unexpected peaks could indicate the presence of impurities or a different crystal phase. Researchers have confirmed the synthesis and stability of various UiO-66 based catalysts through this method prior to their use in acetalization reactions. researchgate.net

| Catalyst | Key Diffraction Peaks (2θ) | Significance |

| UiO-66 | ~7.4°, ~8.5° | Confirmation of the characteristic UiO-66 crystalline phase. researchgate.net |

| UiO-66-NH₂ | ~7.3°, ~8.4° | Confirms the integrity of the MOF structure after functionalization with amino groups. researchgate.net |

Scanning Electron Microscopy (SEM) for Morphology

Scanning Electron Microscopy (SEM) is employed to visualize the surface topography, particle shape, and size of the catalyst. researchgate.netacs.org The morphology of a catalyst can impact its external surface area and the accessibility of reactants to the active sites. For the UiO-66 family of catalysts, SEM analysis is crucial for confirming the particle size and crystal habit.

Studies utilizing UiO-66 for the synthesis of this compound report that these catalysts typically form well-defined, octahedral crystals. acs.orgresearchgate.net The particle size can be controlled during synthesis, but it often falls within the sub-micrometer to micrometer range. The uniformity of particle size and shape, as observed through SEM, can be an indicator of a well-controlled synthesis process. The technique can also be used to inspect the catalyst after the reaction to identify any changes in morphology, such as aggregation or degradation, which might affect its reusability. acs.org

| Catalyst | Observed Morphology | Typical Particle Size |

| UiO-66 | Uniform octahedral crystals | ~200 - 500 nm |

| MOF-808 | Uniform octahedral crystals | ~0.95 - 1.08 µm researchgate.netacs.org |

| UiO-66-NH₂ | Octahedral crystals | ~300 - 600 nm |

Nitrogen Physisorption for Surface Area and Porosity

The surface area and porosity of a heterogeneous catalyst are critical parameters that dictate the number of available active sites and influence mass transport phenomena. Nitrogen physisorption at 77 K is the standard method for determining these properties. researchgate.net The data is often analyzed using the Brunauer-Emmett-Teller (BET) model to calculate the specific surface area and the Barrett-Joyner-Halenda (BJH) method for pore size distribution.

For microporous materials like UiO-66, this analysis reveals a high internal surface area, which is a key feature of MOFs. The resulting isotherm is typically of Type I, characteristic of microporous solids. rsc.org The high surface area allows for a greater dispersion of active sites. In the synthesis of this compound, a high surface area and appropriate pore volume in catalysts like UiO-66 are associated with enhanced catalytic activity, as they facilitate the diffusion of bulky reactant and product molecules. rsc.org

| Catalyst | BET Surface Area (SBET) (m²/g) | Pore Volume (cm³/g) |

| UiO-66 | ~1100 - 1400 | ~0.45 - 0.60 |

| UiO-66-NH₂ | ~950 - 1200 | ~0.40 - 0.55 |

| MOF-808 | ~1500 - 1800 | ~0.70 - 0.85 |

Note: Values are typical ranges reported for these materials in scientific literature.

Temperature-Programmed Desorption of Ammonia (B1221849) (NH3-TPD) for Acidity Determination

The acetalization of aldehydes is an acid-catalyzed reaction. Therefore, the nature, strength, and number of acid sites on the catalyst surface are paramount to its performance. Temperature-Programmed Desorption of Ammonia (NH₃-TPD) is a widely used technique to quantify the acidity of solid catalysts. The method involves saturating the catalyst with ammonia, a basic probe molecule, and then heating it at a constant rate. The ammonia desorbs at different temperatures depending on the strength of its interaction with the acid sites.

NH₃-TPD profiles typically show desorption peaks at different temperature ranges, which are commonly correlated with weak, medium, and strong acid sites. For UiO-66 catalysts, the acidity originates from Brønsted acid sites created by the polarization of water molecules on coordinatively unsaturated Zr⁴⁺ centers, which are often associated with missing linker defects in the MOF structure. rsc.org The presence of these acid sites is crucial for activating the carbonyl group of phenylacetaldehyde, facilitating the nucleophilic attack by glycerol. researchgate.net Studies have shown a direct correlation between the acidity of the catalyst and its activity in acetalization reactions.

| Catalyst | Desorption Temperature Range (°C) | Acid Site Classification | Relevance to Acetalization |

| UiO-66 | 100 - 250 | Weak to Medium | Provides the necessary Brønsted acidity for the reaction. |

| 250 - 400 | Medium to Strong | Higher concentrations of these sites can enhance catalytic turnover. rsc.org | |

| UiO-66-NH₂ | 100 - 250 | Weak to Medium | The amino group can influence the overall acidity profile of the catalyst. |

Chemical Reactivity, Stability, and Degradation Pathways

Hydrolytic Stability and Kinetics

The stability of Phenylacetaldehyde (B1677652) Glyceryl Acetal (B89532) is significantly influenced by the presence of water and the pH of the medium. Like other acetals, it is susceptible to hydrolysis under acidic conditions, breaking down into its constituent parts: phenylacetaldehyde and glycerol (B35011). nih.gov Conversely, it exhibits considerable stability in neutral to basic environments. nih.gov

The mechanism of acid-catalyzed hydrolysis is a critical aspect of its chemistry. The reaction is initiated by the protonation of one of the acetal's oxygen atoms, followed by the cleavage of a carbon-oxygen bond. This process forms a resonance-stabilized carboxonium ion, the formation of which is considered the rate-determining step of the reaction. nih.gov Subsequent attack by water and deprotonation yields the final hydrolysis products, phenylacetaldehyde and glycerol.

Research on structurally similar benzylidene acetals provides insight into the kinetics of this degradation. The rate of hydrolysis is dramatically dependent on pH; for instance, in one study, the hydrolysis rate of a related acetal decreased by a factor of approximately three when the pH was increased from 5.0 to 5.5, and again by the same factor at a pH of 6.0. nih.gov The compound was found to be quite stable with no measurable hydrolysis at a pH of 7.4 over a seven-day period. nih.gov This pH sensitivity is a crucial factor in formulating products containing this acetal.

A Hammett plot analysis for the hydrolysis of related benzylidene acetals yielded a ρ value of -4.06, which indicates the development of a significant positive charge at the benzylic position during the reaction's transition state. nih.gov This finding is consistent with an SN1-like mechanism and underscores the electronic effects governing the acetal's stability. nih.gov

Table 1: pH-Dependent Hydrolysis of a Structurally Related Acetal

| pH | Relative Hydrolysis Rate | Half-life (t½) |

|---|---|---|

| 5.0 | High | 32.33 ± 0.90 h nih.gov |

| 5.5 | ~3x slower than pH 5.0 nih.gov | ~97 h |

| 6.0 | ~9x slower than pH 5.0 nih.gov | ~291 h |

| 6.5 | ~54x slower than pH 5.0 nih.gov | ~1746 h |

| 7.4 | No measurable hydrolysis nih.gov | Very Long |

Data is illustrative based on findings for structurally similar acetals. nih.gov

Oxidation Chemistry of Phenylacetaldehyde Glyceryl Acetal

The oxidation chemistry of this compound is primarily concerned with the degradation of its parent aldehyde, phenylacetaldehyde, which is formed upon hydrolysis.

The acetal functional group itself is relatively resistant to oxidation. However, once the protective acetal is hydrolyzed, the liberated phenylacetaldehyde is readily oxidized. wikipedia.org The primary oxidation product is phenylacetic acid. wikipedia.org This transformation can occur through various oxidative pathways, including auto-oxidation in the presence of air. The benzylic alpha-proton of phenylacetaldehyde is particularly labile, which contributes to its reactivity. wikipedia.org

Photochemical Transformations

While specific studies on the photochemical transformations of this compound are not extensively documented, the behavior of related aromatic aldehydes under the influence of light can offer potential insights. Aldehydes are known to undergo photochemical reactions. beilstein-journals.org

Carbonyl compounds, including aromatic aldehydes like benzaldehyde (B42025), can absorb ultraviolet radiation (typically in the 240–340 nm range), which excites a nonbonding electron on the oxygen atom to a higher energy state (n,π* transition). beilstein-journals.org This excited state can then undergo various transformations. For benzaldehyde, photochemical dissociation can lead to the formation of benzoyl and α-hydroxybenzyl radicals. beilstein-journals.org It is plausible that this compound, or more likely its hydrolysis product phenylacetaldehyde, could undergo similar radical-forming reactions upon exposure to UV light, potentially leading to degradation or interaction with other molecules in a formulation. The presence of the phenyl group suggests a capacity for light absorption that could initiate such photochemical processes.

Interaction with Other Chemical Species

The most significant chemical interaction for this compound is its hydrolytic reaction with water under acidic conditions. nih.gov Its formation is the reverse reaction, an acetalization between phenylacetaldehyde and glycerol, typically catalyzed by an acid. researchgate.net

In formulated products, this compound is valued for its compatibility and stability with other fragrance ingredients. It is often blended with a variety of floral and green notes without undergoing unwanted reactions. thegoodscentscompany.com Its stability in mildly alkaline systems, such as soap, is a key performance attribute. thegoodscentscompany.com The primary concern regarding its interaction with other species revolves around the potential for hydrolysis, which would release the more reactive phenylacetaldehyde, which could then potentially interact with other nucleophiles or undergo oxidation. wikipedia.org

Table 2: Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| Phenylacetaldehyde |

| Glycerol |

| Phenylacetic acid |

| Benzaldehyde |

| Benzoyl radical |

Advanced Applications in Chemical Science and Industrial Processes

Intermediate in Fine Chemical Synthesis

As a bifunctional molecule, phenylacetaldehyde (B1677652) glyceryl acetal (B89532) serves as a valuable intermediate in the synthesis of fine chemicals. Its structure, featuring both a protected aldehyde and a free hydroxyl group, allows for selective chemical transformations.

Precursor for Complex Organic Molecules

Phenylacetaldehyde glyceryl acetal is strategically employed as a precursor for more intricate organic structures. The synthesis of the compound itself involves the acid-catalyzed reaction of phenylacetaldehyde with glycerol (B35011). researchgate.netscentree.coresearchgate.net This process yields a stable acetal, which contains a primary hydroxyl group that is available for further chemical reactions. This hydroxyl group can undergo esterification, etherification, or other modifications to build larger, more complex molecules. Its role as a synthetic intermediate is particularly noted in the creation of other fragrance and flavor compounds. google.com The fundamental reactivity of acetals and their derivatives makes them useful intermediates in a wide array of organic syntheses. researchgate.netsemanticscholar.org

Role as a Protecting Group in Multi-Step Syntheses

One of the most significant roles of the acetal functional group is to act as a protecting group for aldehydes and ketones during multi-step synthesis. semanticscholar.orgncert.nic.in Aldehydes are highly reactive towards nucleophiles and bases. By converting the aldehyde group of phenylacetaldehyde into a glyceryl acetal, its reactivity is temporarily masked. libretexts.orgyoutube.com

This protection is crucial in syntheses where reactions must be performed on other parts of a molecule without affecting the aldehyde functionality. libretexts.org The acetal group is stable under neutral to strongly basic conditions, rendering it inert to many reagents, including powerful nucleophiles like Grignard reagents and hydrides. libretexts.orgyoutube.com Once the desired chemical transformations are complete, the protecting acetal group can be easily removed through acid-catalyzed hydrolysis, regenerating the original aldehyde. ncert.nic.inyoutube.comchemistrysteps.com This protective strategy is a cornerstone of modern organic synthesis, enabling the construction of complex molecular architectures that would otherwise be inaccessible. libretexts.orgpearson.com

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Source(s) |

|---|---|---|

| Molecular Formula | C₁₁H₁₄O₃ | scentree.coiff.comscent.vn |

| Molecular Weight | 194.23 g/mol | scentree.coscent.vn |

| Appearance | Colorless to pale yellow viscous liquid | nih.govventos.com |

| CAS Number | 29895-73-6 | iff.comnih.gov |

| Density (at 20°C) | 1.152 - 1.168 g/mL | nih.govventos.com |

| Refractive Index (at 20°C) | 1.529 - 1.536 | nih.govventos.com |

| Flash Point | >100°C (>212°F) | thegoodscentscompany.com |

| Vapor Pressure | 0.00004 mm Hg @ 23°C | iff.com |

| Solubility | Insoluble in water; soluble in oils and ethanol | scent.vnnih.gov |

Contribution to Chemical Formulations (e.g., in Industrial Fragrance/Flavor Composition Research)

This compound is a well-established ingredient in the fragrance and flavor industry. nih.govthegoodscentscompany.comfemaflavor.org Its chemical stability, owing to the acetal structure, makes it more durable than the parent aldehyde, phenylacetaldehyde. researchgate.netsemanticscholar.org

In perfumery, it is prized for its complex and tenacious scent profile. iff.comfraterworks.com It imparts a light, floral character with notes of hyacinth, rose, honey, and cyclamen, often with green undertones. iff.comventos.comthegoodscentscompany.comfraterworks.com A key attribute is its longevity, lasting over 360 hours on a smelling strip, which makes it an excellent heart note fixative in floral compositions. fraterworks.com It blends effectively with a variety of scents, including lilac, green accords, and chypre compositions. thegoodscentscompany.comfraterworks.com This versatility allows perfumers to add depth and persistence to their creations. google.comfraterworks.com

As a flavoring agent, it is recognized by bodies such as the Flavor and Extract Manufacturers Association (FEMA), holding the number 2877. nih.govthegoodscentscompany.comfemaflavor.org It is described as having a floral and aromatic flavor profile. thegoodscentscompany.com

Table 2: Olfactory Profile of this compound in Fragrance Formulations

| Supplier/Source | Olfactory Description | Common Uses |

|---|---|---|

| IFF | Tenacious heart note with honey, cyclamen, and rose character. iff.com | Fragrance ingredient. iff.com |

| Givaudan (Acetal CD) | Floral, Green, Honey, Rosy. thegoodscentscompany.com | Blends well with floral notes (hyacinth, rose, lilac), green accords, and chypre compositions. thegoodscentscompany.com |

| Fraterworks (Acetal CD) | Sophisticated floral bouquet combining dewy hyacinth, honeyed cyclamen, and rosy nuances with distinctive leafy green facets. fraterworks.com | Heart note fixative for white florals, hyacinth accords, and chypre compositions. fraterworks.com |

| Ernesto Ventós S.A. | Honey, hyacinth, cyclamen, green, rose. ventos.com | Fragrance formulations. ventos.com |

Investigation as Potential Bio-Derived Fuel Additives

Research into renewable resources has highlighted the potential of glycerol derivatives as fuel additives. Glycerol, a major byproduct of biodiesel production, can be converted into value-added chemicals, including acetals. nih.govfrontiersin.org The acetalization of glycerol with aldehydes and ketones produces compounds that can serve as oxygenated fuel additives. nih.govmdpi.com

While research has not focused specifically on this compound, studies on other glycerol acetals demonstrate significant benefits. These additives have been shown to:

Increase Octane (B31449)/Cetane Number: Improving fuel combustion efficiency. mdpi.com

Reduce Emissions: The presence of oxygen in the molecule can lead to more complete combustion, reducing harmful emissions like carbon monoxide and particulate matter. mdpi.com

Enhance Cold Flow Properties: Improving the performance of biodiesel in cold temperatures. researchgate.net

Improve Oxidation Stability: Reducing gum formation in gasoline. nih.govfrontiersin.org

The synthesis of these acetals is often achieved using heterogeneous acid catalysts like zeolites, ion-exchange resins, and heteropoly acids. nih.govmdpi.com Given that this compound shares the core glycerol acetal structure, it represents a candidate for investigation in this field, potentially offering unique properties due to its aromatic phenyl group.

Table 3: Research Findings on Glycerol Acetals as Fuel Additives

| Glycerol Acetal Type | Key Findings | Source(s) |

|---|---|---|

| Solketal (B138546) (from acetone) | Improves octane number, reduces gum formation, enhances oxidation stability in gasoline. nih.govfrontiersin.org | nih.govfrontiersin.org |

| Acetal from Butanal | Addition of 5 vol.% reduced the pour point of animal fat biodiesel from 18°C to 13°C. researchgate.net | researchgate.net |